Rubazoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubazoic acid can be synthesized through the diazotization of 4-amino-1-(4-sulphophenyl)-3-methyl-2-pyrazolin-5-one. This process involves the use of nitrous acid as a diazotizing agent, followed by coupling with various aromatic compounds . The reaction conditions typically include controlled pH, temperature, and aeration to optimize the yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and coupling reactions. These processes are carried out in reactors with precise control over reaction parameters to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions: Rubazoic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, often altering its chemical properties.
Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products:
Scientific Research Applications
Rubazoic acid has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of rubazoic acid involves its ability to form strong intramolecular hydrogen bonds due to its enolic 1,5-diketone structure. This unique structure allows it to interact with various molecular targets, including metal-containing enzymes, by forming stable chelates.
Comparison with Similar Compounds
Rubazoic acid can be compared with other similar compounds, such as:
Pyrazolone Derivatives: These compounds share a similar pyrazolone core structure but differ in their substituents and specific chemical properties.
Enolic 1,5-Diketones: Compounds like acetylacetone also exhibit strong intramolecular hydrogen bonding due to their enolic 1,5-diketone structure.
Uniqueness: this compound’s unique ability to form stable metal chelates and its specific enolic 1,5-diketone structure set it apart from other similar compounds. This uniqueness makes it particularly valuable in scientific research and industrial applications .
Properties
CAS No. |
909-59-1 |
---|---|
Molecular Formula |
C20H17N5O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-methyl-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)imino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H17N5O2/c1-13-17(19(26)24(22-13)15-9-5-3-6-10-15)21-18-14(2)23-25(20(18)27)16-11-7-4-8-12-16/h3-12,17H,1-2H3 |
InChI Key |
RDYJVCSNESZYOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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